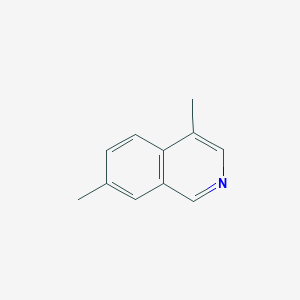
4,7-Dimethylisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Dimethylisoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethylisoquinoline can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds under acidic conditions to form isoquinoline derivatives .
Another method involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst. This method is efficient and provides high yields of isoquinoline derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes often optimize reaction conditions to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
4,7-Dimethylisoquinoline undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert isoquinolines into pyridine-3,4-dicarboxylic acid and its anhydride.
Reduction: Reduction reactions can be used to modify the functional groups attached to the isoquinoline ring.
Substitution: Isoquinolines can undergo substitution reactions, particularly at positions 1 and 3 of the ring.
Common Reagents and Conditions
Oxidation: Alkaline potassium permanganate (KMnO4) is commonly used for oxidation reactions.
Reduction: Hydrogenation reactions often use catalysts such as palladium on carbon (Pd/C).
Substitution: Bromination can be achieved using bromine in nitrobenzene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 yields pyridine-3,4-dicarboxylic acid, while bromination produces 4-bromoisoquinoline .
Aplicaciones Científicas De Investigación
4,7-Dimethylisoquinoline has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4,7-Dimethylisoquinoline and its derivatives often involves interaction with specific molecular targets. For example, some derivatives act as alpha 2B-adrenergic receptor antagonists, inhibiting platelet aggregation . The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.
Comparación Con Compuestos Similares
Similar Compounds
4,4-Dimethylisoquinoline-1,3(2H,4H)-dione: This compound has been studied for its potential as an antiplatelet agent.
4-Bromoisoquinoline: A brominated derivative of isoquinoline used in various chemical reactions.
Uniqueness
4,7-Dimethylisoquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. Its methyl groups at positions 4 and 7 can affect the electronic properties of the isoquinoline ring, making it distinct from other isoquinoline derivatives.
Propiedades
Fórmula molecular |
C11H11N |
|---|---|
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
4,7-dimethylisoquinoline |
InChI |
InChI=1S/C11H11N/c1-8-3-4-11-9(2)6-12-7-10(11)5-8/h3-7H,1-2H3 |
Clave InChI |
ZYYDWVRKCXCJHX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C(=CN=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(6-Amino-5,7-dichloro-3-oxobenzo[b]thiophen-2(3H)-ylidene)-5,7-dichloroindolin-2-one](/img/structure/B12972819.png)
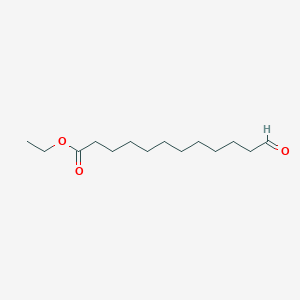
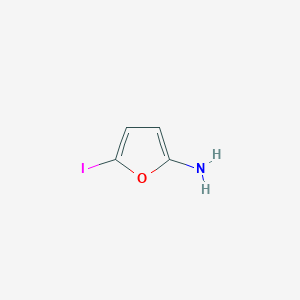
![(S)-4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-N-(3-chloropyridin-2-yl)-N-(piperidin-3-yl)benzamide](/img/structure/B12972839.png)
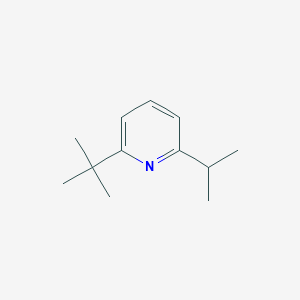
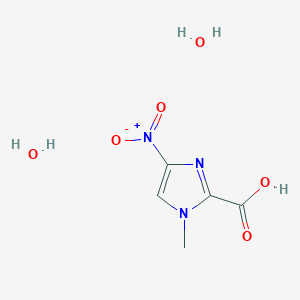
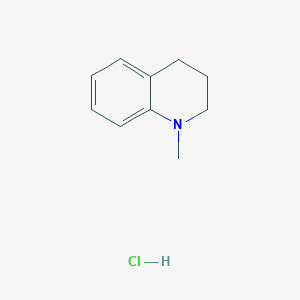
![6,7-Dihydro-5H-cyclopenta[d]pyrimidin-5-one](/img/structure/B12972848.png)
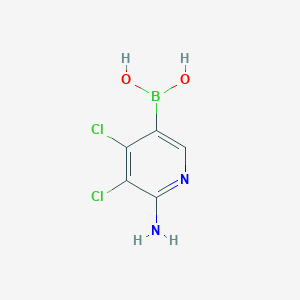

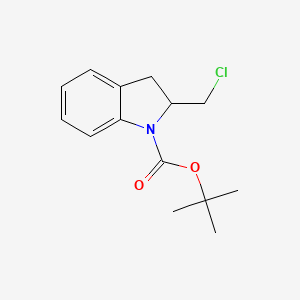

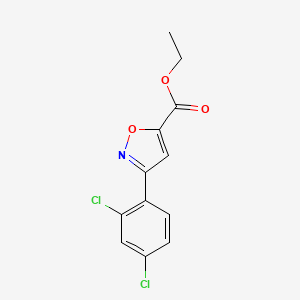
![(5-Methoxypyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B12972879.png)
